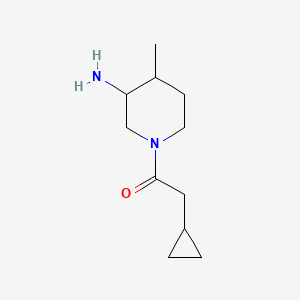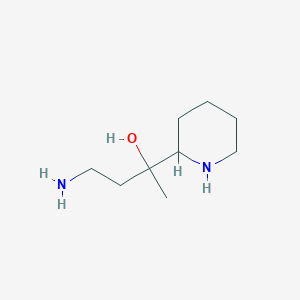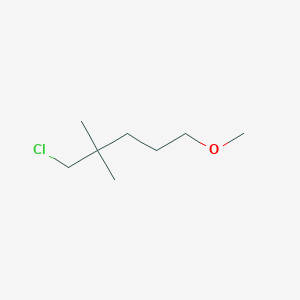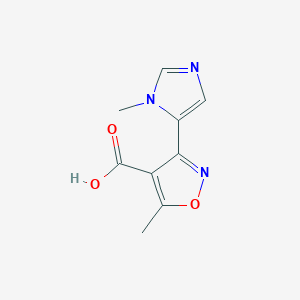
5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride is a halogenated benzene derivative with the molecular formula C7H4BrClF2O3S. This compound is known for its unique reactivity and is used in various chemical synthesis processes, particularly in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride typically involves the bromination of 2-(difluoromethoxy)benzene-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reagent addition. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be further substituted by other electrophiles under appropriate conditions.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or sulfonic acid under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base such as triethylamine or pyridine.
Electrophilic Aromatic Substitution: Electrophiles such as nitronium ions (NO2+) or acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of sulfonamides, sulfonates, or sulfonic acids.
Electrophilic Aromatic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of sulfonamides or sulfonic acids.
Applications De Recherche Scientifique
5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: As an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: In the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The bromine atom on the benzene ring can undergo electrophilic substitution, allowing for further functionalization of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Difluoromethoxy)benzene-1-sulfonyl chloride: Lacks the bromine atom, making it less reactive in electrophilic aromatic substitution reactions.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Contains a trifluoromethyl group instead of a difluoromethoxy group, leading to different reactivity and properties.
5-Bromo-2-methoxybenzene-1-sulfonyl chloride: Similar structure but with a methoxy group instead of a difluoromethoxy group, affecting its reactivity and applications.
Uniqueness
5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct reactivity and properties. This combination allows for versatile applications in chemical synthesis and research, making it a valuable compound in various fields.
Propriétés
Formule moléculaire |
C7H4BrClF2O3S |
|---|---|
Poids moléculaire |
321.52 g/mol |
Nom IUPAC |
5-bromo-2-(difluoromethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H4BrClF2O3S/c8-4-1-2-5(14-7(10)11)6(3-4)15(9,12)13/h1-3,7H |
Clé InChI |
YJRXMKBJJXYKQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)S(=O)(=O)Cl)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]furan-2-carbaldehyde](/img/structure/B13192011.png)




![[2-(Bromomethyl)-2-methylbutyl]trimethylsilane](/img/structure/B13192045.png)

![Ethyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13192066.png)




